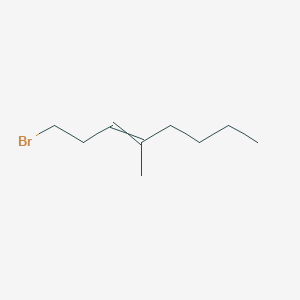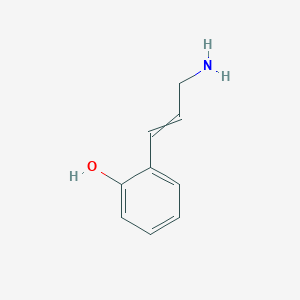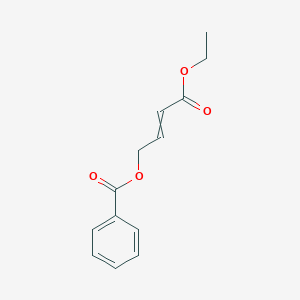![molecular formula C27H20NOP B14492602 Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]- CAS No. 63072-15-1](/img/structure/B14492602.png)
Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]- is a chemical compound known for its unique structure and properties. It is an aromatic compound with a nitrile group and a triphenylphosphoranylidene moiety, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]- typically involves the reaction of benzonitrile with triphenylphosphine and an appropriate acylating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
科学研究应用
Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]- exerts its effects involves interactions with various molecular targets and pathways. The triphenylphosphoranylidene moiety can participate in coordination with metal ions, while the nitrile group can undergo nucleophilic attack, leading to various chemical transformations.
相似化合物的比较
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
4-Acetylbenzonitrile: Similar structure but lacks the triphenylphosphoranylidene moiety.
Triphenylphosphine: Contains the triphenylphosphoranylidene group but lacks the nitrile functionality.
属性
CAS 编号 |
63072-15-1 |
|---|---|
分子式 |
C27H20NOP |
分子量 |
405.4 g/mol |
IUPAC 名称 |
4-[2-(triphenyl-λ5-phosphanylidene)acetyl]benzonitrile |
InChI |
InChI=1S/C27H20NOP/c28-20-22-16-18-23(19-17-22)27(29)21-30(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-19,21H |
InChI 键 |
YEINFKMTJUPGMB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=CC(=O)C2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


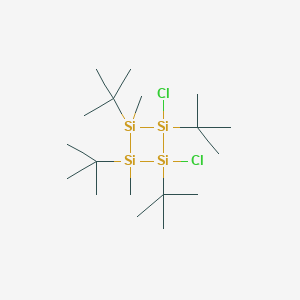

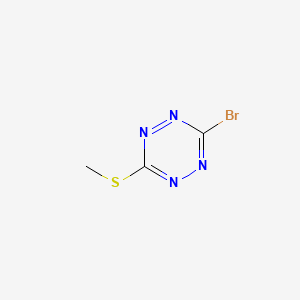
![[1,1'-Biphenyl]-4-yl bis(2-methylphenyl) phosphite](/img/structure/B14492527.png)
![2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide](/img/structure/B14492528.png)
![{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14492538.png)

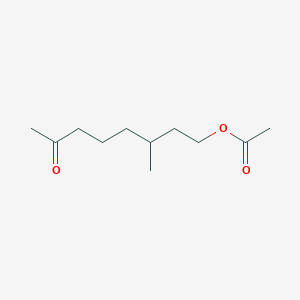
![1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14492558.png)

![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)
